2-Ethynyl-1,5-naphthyridine
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Overview
Description
2-Ethynyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with an ethynyl group attached at the second position, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 1,5-naphthyridine.
Ethynylation: The ethynyl group is introduced at the second position of the naphthyridine ring through a Sonogashira coupling reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The naphthyridine ring can be reduced to form dihydro derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro-1,5-naphthyridine.
Substitution: Formation of substituted naphthyridine derivatives.
Scientific Research Applications
2-Ethynyl-1,5-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 2-Ethynyl-1,5-naphthyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can inhibit or activate biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound without the ethynyl group.
2-Methyl-1,5-naphthyridine: A similar compound with a methyl group instead of an ethynyl group.
2-Phenyl-1,5-naphthyridine: A compound with a phenyl group at the second position
Uniqueness: 2-Ethynyl-1,5-naphthyridine is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C10H6N2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-ethynyl-1,5-naphthyridine |
InChI |
InChI=1S/C10H6N2/c1-2-8-5-6-9-10(12-8)4-3-7-11-9/h1,3-7H |
InChI Key |
WTOPCNCNRJBYSH-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC2=C(C=C1)N=CC=C2 |
Origin of Product |
United States |
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